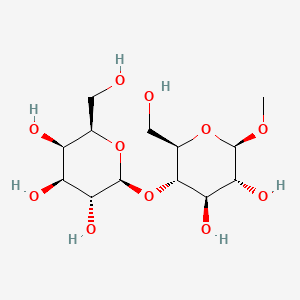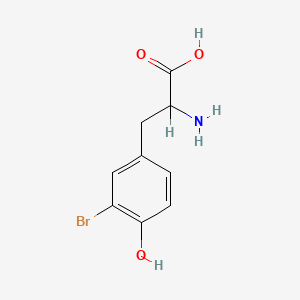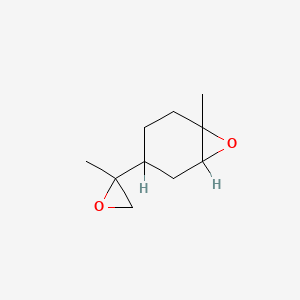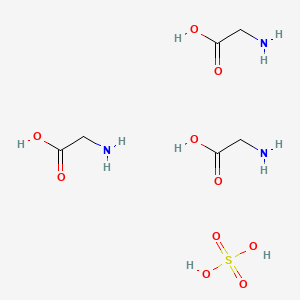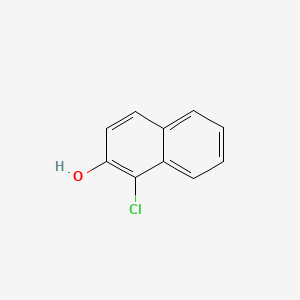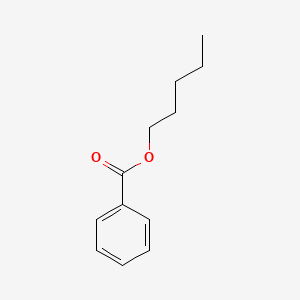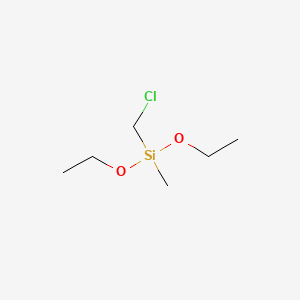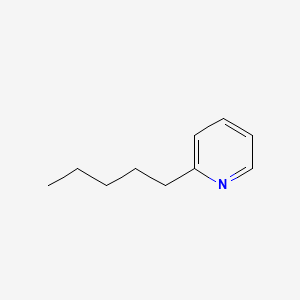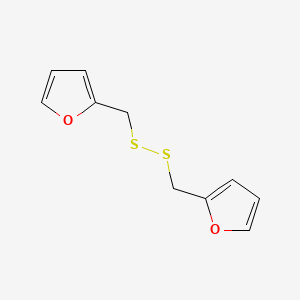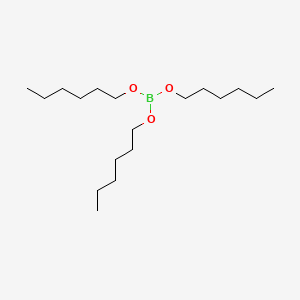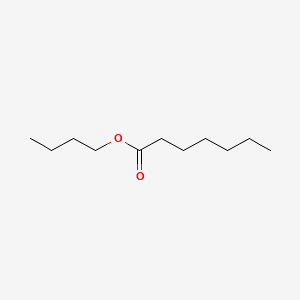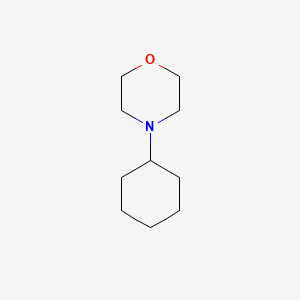
Methyl 3-(dimethylamino)propanoate
Übersicht
Beschreibung
“Methyl 3-(dimethylamino)propanoate” is a chemical compound with the CAS number 3853-06-3 . It has a molecular weight of 131.17 .
Synthesis Analysis
The synthesis of “Methyl 3-(dimethylamino)propanoate” involves the alkylation of methyl isobutyrate silyl enol ether with bis[4-(dimethylamino)phenyl]methanol . This process is facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter .Molecular Structure Analysis
The molecular structure of “Methyl 3-(dimethylamino)propanoate” consists of a methyl group (CH3), a dimethylamino group ((CH3)2N), and a propanoate group (CH2CH2CO2) .Chemical Reactions Analysis
“Methyl 3-(dimethylamino)propanoate” can be used in the synthesis of lithium enolate via reaction with lithium diisopropylamide . It can also act as an acrylate anion equivalent for the synthesis of α-methylene esters, acids, and lactones .Physical And Chemical Properties Analysis
“Methyl 3-(dimethylamino)propanoate” is a liquid at room temperature . It has a refractive index of 1.418 , a boiling point of 152-154 °C , and a density of 0.917 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Polymer Applications
- Water-Soluble Thermo-Sensitive Resin : Methyl 3-(dimethylamino)propanoate is used in synthesizing water-soluble resins with tertiary amine oxide side substituents. These resins exhibit unique thermal behaviors, such as being water-soluble even after heating but becoming water-insoluble at higher temperatures. This property makes them suitable for chemical-free thermal laser imaging applications (Li An et al., 2015).
Medicinal Chemistry
- Dynamin GTPase Inhibitors : In the development of second-generation indole-based dynamin GTPase inhibitors, the tertiary dimethylamino-propyl moiety of Methyl 3-(dimethylamino)propanoate plays a critical role in inhibiting dynamin GTPase. This compound is significant for its potent in-cell inhibition of clathrin-mediated endocytosis (C. Gordon et al., 2013).
Chemical Synthesis and Reactions
- Polyfunctional Heterocyclic Systems : This compound is also used as a versatile synthon for the preparation of various polysubstituted heterocyclic systems such as pyrroles, pyrimidines, and isoxazoles. It is essential in the synthesis of multifunctional compounds (Lucija Pizzioli et al., 1998).
Environmental Studies
- Carbon Dioxide Absorption : In environmental studies, Methyl 3-(dimethylamino)propanoate derivatives have been investigated for their role in CO2 absorption systems. The focus is on finding solvents to replace toxic components in these systems, with this compound showing promise in terms of absorption properties and reaction mechanisms (H. Karlsson et al., 2019).
Antimicrobial Applications
- Antimicrobial Agents : Derivatives of Methyl 3-(dimethylamino)propanoate have been studied for their antimicrobial effects, particularly at high pH levels. These compounds are considered effective antimicrobial agents for specific applications such as in alkaline metalworking fluids (M. Sandin et al., 1990).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 3-(dimethylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-7(2)5-4-6(8)9-3/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFJOMFYABROHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191855 | |
| Record name | beta-Alanine, N,N-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(dimethylamino)propanoate | |
CAS RN |
3853-06-3 | |
| Record name | N,N-Dimethyl-β-alanine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3853-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Alanine, N,N-dimethyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003853063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-Alanine, N,N-dimethyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90191855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-(dimethylamino)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


